molecular formula C17H23BrN2O4 B1262511 methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate

methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate

Cat. No. B1262511
M. Wt: 399.3 g/mol
InChI Key: CCASMBRFLQRLFT-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoic acid methyl ester is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Properties

  • Methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate and related compounds are used in the synthesis of various pharmaceutical and chemical compounds. For example, compounds with similar structures have been synthesized and evaluated for anticonvulsant and neurotoxicity effects, indicating their potential in medical applications (Shaquiquzzaman et al., 2012).
  • In another study, derivatives of thiazoles containing methoxy-naphthyl moiety were synthesized and showed moderate anti-tuberculosis activities and excellent antibacterial activity, demonstrating the compound's relevance in antimicrobial research (Prasad & Nayak, 2016).
  • The molecule is involved in the synthesis of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives, which have significance in the pharmaceutical industry for the development of new drugs with various effects (Ivanchenko, 2018).

Chemical Modification and Industrial Applications

  • The compound and its derivatives are important intermediates in the preparation of non-steroidal anti-inflammatory agents, showing its significance in industrial chemical processes (Xu & He, 2010).

Pharmaceutical and Bioactive Agent Development

  • Certain derivatives of the compound, especially those related to bromophenol, are being studied for their bioactivity. Although some were found inactive against cancer cell lines and microorganisms, the ongoing research in this area shows the potential of these compounds in medicinal chemistry (Zhao et al., 2004).

Crystal Structure Analysis and Material Science

  • Research also focuses on the synthesis and crystal structure analysis of related compounds, which is crucial for understanding their properties and potential applications in material science and pharmaceuticals (Yang, 2007).

properties

Product Name

methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate

Molecular Formula

C17H23BrN2O4

Molecular Weight

399.3 g/mol

IUPAC Name

methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate

InChI

InChI=1S/C17H23BrN2O4/c1-23-15-10-9-14(18)11-13(15)12-19-20-16(21)7-5-3-4-6-8-17(22)24-2/h9-12H,3-8H2,1-2H3,(H,20,21)/b19-12+

InChI Key

CCASMBRFLQRLFT-XDHOZWIPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CCCCCCC(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CCCCCCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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